molecular formula C20H14Cl3N3O B2650836 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole CAS No. 338774-36-0

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole

Cat. No. B2650836
CAS RN: 338774-36-0
M. Wt: 418.7
InChI Key: ZZDZIWOFEZHZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole (DCBP) is a synthetic organic compound belonging to the benzimidazole family. It is a white to off-white powder that is soluble in water and other organic solvents. DCBP has a wide range of applications, including use in scientific research, drug development, and laboratory experiments.

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Benzimidazole derivatives, including structures similar to 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole, have shown significant antibacterial and antifungal activities. For instance, some N-heterocyclic carbene-silver complexes derived from benzimidazoles demonstrated high antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, as well as cytotoxicity in vitro on the Caki-1 cell lines (Patil et al., 2010). Similarly, benzimidazole pyrimidine derivatives exhibited potent antibacterial and antifungal properties (Maddila et al., 2016).

Antiviral and Anticancer Applications

  • Benzimidazole derivatives have shown potential in antiviral and anticancer applications. For example, a study on the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives, including those with pyridyl groups, revealed that these compounds could inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy (Karayel, 2021).

Interaction with DNA

  • Some benzimidazole derivatives have shown the ability to interact with DNA, which can be significant in the development of new antimicrobial agents. For instance, certain benzimidazole compounds were found to effectively intercalate into DNA, forming complexes that might block DNA replication and thereby exhibit strong antimicrobial activity (Zhang et al., 2014).

properties

IUPAC Name

5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(4-methoxyphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3N3O/c1-27-13-6-4-12(5-7-13)11-26-18-10-16(22)15(21)9-17(18)25-20(26)14-3-2-8-24-19(14)23/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDZIWOFEZHZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.